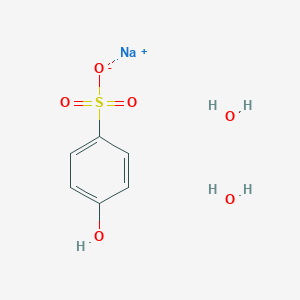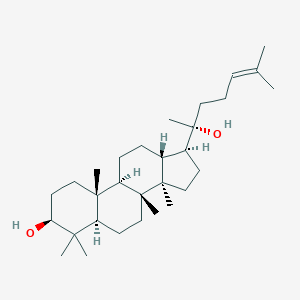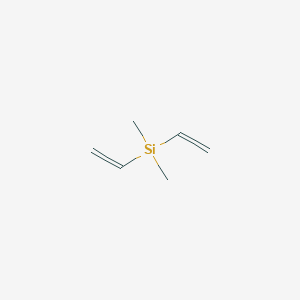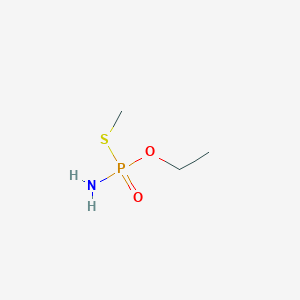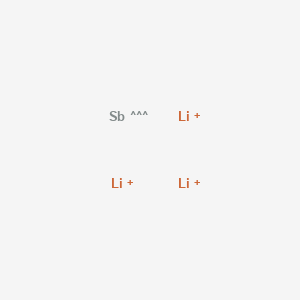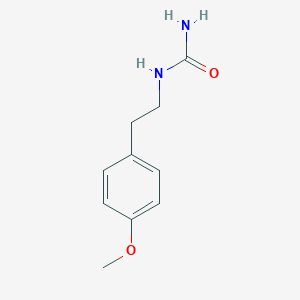
Urea, (4-methoxyphenethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, (4-methoxyphenethyl)-” is a chemical compound . It is a derivative of unsymmetrical ureas from substituted phenethylamines . Unsymmetrical urea derivatives have been reported to play a significant role in a plethora of biological pathways, such as neurotransmission and neuromodulation .
Synthesis Analysis
The synthesis of unsymmetrical phenethylamine-based urea derivatives involves reactions in aqueous conditions. These reactions proceed to completion in the absence of base and under air at room temperature, allowing access to sensitive functional groups . A useful product functionalization, i.e., demethylation of 4-methoxyphenethylamine via BBr3, is also demonstrated to access the corresponding tyramine analogues .Molecular Structure Analysis
The molecular structure of “Urea, (4-methoxyphenethyl)-” was characterized with 1H NMR, 13C NMR, FT-IR, and elemental analysis . The molecular formula is C10H14N2O2.Chemical Reactions Analysis
The reactions involving in-situ generated imidazolide intermediate proceed to completion in the absence of base and under air at room temperature . This allows access to sensitive functional groups .科学的研究の応用
Synthesis of Novel Phenolic Derivatives
Unsymmetrical urea derivatives, including Urea, (4-methoxyphenethyl)-, have shown significant roles in biological pathways such as neurotransmission and neuromodulation. These compounds are increasingly utilized in medicinal chemistry due to their tunable physicochemical and structural properties. A study by Özgeriş (2020) outlines the synthesis of novel phenolic derivatives of unsymmetrical ureas from substituted phenethylamines, showcasing the versatility of urea-based scaffolds in engaging key protein interactions (Özgeriş, 2020).
Development of Polyureas
Polyureas derived from 4-(4′-Methoxyphenyl)urazole have been synthesized and characterized, indicating potential applications in materials science. These novel polyureas exhibit unique properties, including inherent viscosities and thermal stability, suggesting their use in various industrial applications (Mallakpour, Hajipour, & Raheno, 2002).
Environmental Degradation of Herbicides
Research on the degradation of phenylurea herbicides by mixed populations of microorganisms from different soil types highlights the environmental impact and biodegradation potential of urea derivatives. This study provides insights into the microbial metabolism of substituted urea herbicides, contributing to our understanding of environmental pollution and remediation strategies (Ross & Tweedy, 1973).
Biosensor Development
The use of urea derivatives in developing biosensors demonstrates their potential in biomedical diagnostics. For instance, a hydrogel-based biosensor for urea detection has been reported, showcasing the application of urea derivatives in creating sensitive and selective sensors for industrial and biomedical diagnostics (Erfkamp, Guenther, & Gerlach, 2019).
Safety And Hazards
特性
IUPAC Name |
2-(4-methoxyphenyl)ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 |
Source


|
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (4-methoxyphenethyl)- | |
CAS RN |
13576-85-7 |
Source


|
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


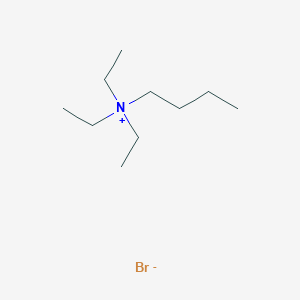

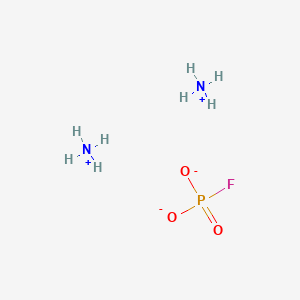
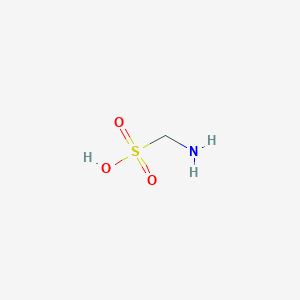

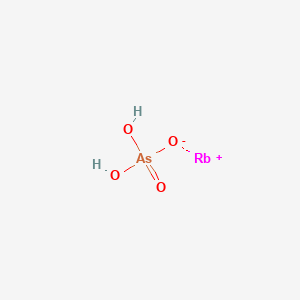
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
